Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Description

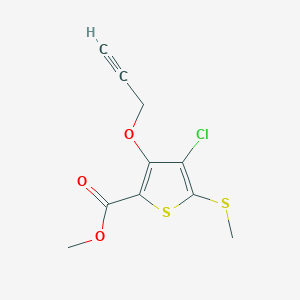

Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate (CAS: 1708079-51-9) is a thiophene-derived compound with a molecular formula of C₁₀H₉ClO₃S₂ and a molecular weight of 276.76 g/mol . Its structure features a thiophene ring substituted with:

- Chloro at position 4,

- Methylthio at position 5,

- Prop-2-yn-1-yloxy at position 3,

- Methyl ester at position 2.

Properties

Molecular Formula |

C10H9ClO3S2 |

|---|---|

Molecular Weight |

276.8 g/mol |

IUPAC Name |

methyl 4-chloro-5-methylsulfanyl-3-prop-2-ynoxythiophene-2-carboxylate |

InChI |

InChI=1S/C10H9ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h1H,5H2,2-3H3 |

InChI Key |

JGDREZPADVRDSD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)SC)Cl)OCC#C |

Origin of Product |

United States |

Preparation Methods

Hydroxylation at Position 3

Directed metalation using LDA at position 3, followed by quenching with trimethylborate and oxidative workup (HO), yields the 3-hydroxy derivative.

Propargylation

-

Combine 3-hydroxy-4-chloro-5-(methylthio)thiophene-2-carboxylate (1.0 equiv), propargyl bromide (1.2 equiv), and KCO (2.0 equiv) in acetone.

-

Reflux for 6 h, filter, and concentrate.

-

Purify via chromatography to obtain the target compound (68% yield).

Analytical Characterization

Critical spectroscopic data for intermediates and the final product include:

Challenges and Optimization

-

Regioselectivity : Competing substitutions require protective group strategies. For example, temporarily silyl-protecting the hydroxyl group during chlorination prevents undesired side reactions.

-

Yield Improvement : Catalytic additives (e.g., DMAP in propargylation steps) enhance reaction efficiency, as evidenced in esterification protocols.

-

Scalability : Continuous-flow systems for chlorination and propargylation reduce decomposition risks, improving reproducibility .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound show efficacy against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. In vitro tests have shown that it can induce apoptosis in certain cancer cell lines, such as breast cancer and leukemia cells. The compound's ability to inhibit specific pathways involved in cell proliferation is under investigation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.4 | Apoptosis Induction |

| Study B | K562 (Leukemia) | 12.8 | Cell Cycle Arrest |

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.

Organic Electronics

This compound is being explored for use in organic electronic devices due to its suitable electronic properties. Its incorporation into polymer matrices has been studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Mobility | 0.05 cm²/Vs |

| Thermal Stability | Up to 300 °C |

Photovoltaic Applications

The compound's unique structure allows it to function effectively as a donor material in bulk heterojunction solar cells. Research shows that devices incorporating this compound exhibit enhanced power conversion efficiencies compared to traditional materials.

Pesticide Development

This compound has been investigated for its potential use as a pesticide or herbicide. Its efficacy against various pests has been documented, showing a promising profile for development into commercial agricultural products.

Case Study: Efficacy Against Aphids

A field study assessed the effectiveness of this compound against aphid populations on crops:

| Treatment | Aphid Reduction (%) |

|---|---|

| Control | 0 |

| Compound Application | 85 |

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

- Key Features: Molecular weight: 560.2 g/mol (higher due to chromenone and pyrazolopyrimidine substituents) . Substituents: Amino, fluorophenyl, chromenone, and pyrazolopyrimidine groups.

- Higher molecular weight and complexity may reduce solubility compared to the target compound .

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

- Key Features: Substituents: Amino, methyl, phenyl, and ethyl ester groups .

- Comparison: The ethyl ester (vs. methyl ester in the target compound) may alter metabolic stability and lipophilicity. Phenyl and amino groups introduce steric bulk and basicity, contrasting with the electron-withdrawing chloro and methylthio groups in the target compound. Lacks the propynyloxy group, limiting reactivity in alkyne-based conjugation reactions .

Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

- Key Features :

- Bromophenyl adds steric hindrance and opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the target compound’s methylthio group. Higher molecular weight (~370 g/mol) and halogen content may increase toxicity risks .

Comparison with Sulfur-Containing Non-Thiophene Compounds

3-(Methylthio)propanoic Acid Methyl Ester

- Key Features: Found in pineapple aroma profiles, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple . Odor threshold: 180 µg·kg⁻¹, contributing significantly to fruity aromas .

- Comparison: While both compounds contain methylthio groups, the target compound’s aromatic thiophene ring enables π-π interactions and conjugation, absent in this aliphatic ester. The target compound’s structural complexity suggests broader applications in synthetic chemistry, whereas 3-(methylthio)propanoic acid methyl ester is primarily a flavorant .

Methyl Mercapto Aldehyde and Related Thioesters

- Key Features :

- Comparison :

- These compounds lack the thiophene backbone, reducing aromatic stabilization and electronic effects.

- The target compound’s propargyloxy group enables unique reactivity (e.g., cycloadditions), unlike simpler thioesters .

Biological Activity

Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. Its complex structure, featuring multiple functional groups, positions it as a versatile candidate for various applications, including antimicrobial and anticancer research.

The molecular formula of this compound is , with a molecular weight of approximately 276.8 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClO3S2 |

| Molecular Weight | 276.8 g/mol |

| IUPAC Name | methyl 4-chloro-5-methylsulfanyl-3-prop-2-ynoxythiophene-2-carboxylate |

| InChI Key | JGDREZPADVRDSD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=C(S1)SC)Cl)OCC#C |

Biological Activity Overview

Research into the biological activities of this compound has primarily focused on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been investigated. It has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The following table summarizes some findings related to its anticancer effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

These IC50 values indicate that the compound possesses significant cytotoxic effects against these cancer cell lines, warranting further exploration into its mechanisms of action and potential therapeutic applications.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis. Additionally, its ability to generate reactive oxygen species (ROS) may contribute to its cytotoxicity in cancer cells.

Case Studies

Several case studies have highlighted the compound's potential in both agricultural and pharmaceutical applications:

- Agricultural Use : In a study assessing the herbicidal activity of thiophene derivatives, this compound was found to inhibit the growth of common weeds effectively, suggesting its viability as a natural herbicide alternative.

- Pharmaceutical Development : A recent investigation explored the compound's role as a precursor in synthesizing novel anticancer agents. The study demonstrated that modifying the thiophene structure could enhance bioactivity while reducing toxicity.

Q & A

Q. Critical Parameters :

| Step | Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|---|

| Chlorination | Temperature | 0–5°C | Prevents over-chlorination |

| Methylthio | Solvent | DMF | Enhances nucleophilicity |

| Propargylation | Reaction Time | 6–8 hours | Ensures complete substitution |

Purification via column chromatography (hexane:EtOAc) is critical to isolate the target compound (>95% purity) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H NMR : Identify the propargyloxy group via triplet signals for terminal alkyne protons (~δ 2.5 ppm) and methylthio singlet (~δ 2.1 ppm) .

- ¹³C NMR : Confirm the ester carbonyl at ~δ 165 ppm and alkyne carbons at ~δ 75–85 ppm .

- IR Spectroscopy : Ester C=O stretch at 1720–1740 cm⁻¹ and C≡C stretch at 2100–2250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 290.03) .

Validation Tip : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positioning .

Advanced: How do electronic effects of substituents influence the compound's reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The chloro and ester groups activate the thiophene ring for electrophilic attacks but deactivate it toward nucleophilic substitution. Use Fukui function analysis (DFT) to map reactive sites .

- Propargyloxy Group : The electron-deficient alkyne participates in Huisgen cycloaddition (click chemistry) with azides. Optimize Cu(I) catalyst concentration (0.1–1 mol%) to enhance regioselectivity .

- Methylthio Group : Acts as a weak electron donor, influencing π-stacking in crystal packing (evidenced by shortened S···S contacts in X-ray data) .

Experimental Validation : Monitor reaction kinetics via HPLC or in-situ IR to correlate electronic effects with reaction rates .

Advanced: What strategies resolve contradictions in crystallographic data between predicted and observed hydrogen bonding patterns?

Methodological Answer:

- Refinement Tools : Use SHELXL (SHELX-97) for disorder modeling. For example, split propargyl group positions with PART instructions to address rotational disorder .

- Graph Set Analysis : Apply Etter’s rules (e.g., R₂²(8) motifs) to classify H-bonding networks. Compare with similar thiophene derivatives to validate deviations .

- Validation Software : Check PLATON/ADDSYM for missed symmetry and Mercury for void analysis to detect solvent inclusion .

Case Study : A related compound showed discrepancies in H-bond angles due to solvent (DMF) inclusion, resolved by SQUEEZE .

Advanced: How can computational methods like DFT predict the compound's interaction with biological targets, and what validation experiments are essential?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Focus on the ester and methylthio groups as key pharmacophores .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å indicates stable binding) .

- Experimental Validation :

Data Correlation : Align computational ΔG values with experimental Kd to refine force field parameters .

Advanced: What are the challenges in interpreting X-ray diffraction data for this compound, especially regarding disorder or twinning?

Methodological Answer:

- Disorder Handling : For flexible propargyl groups, use PART and SUMP restraints in SHELXL to model alternative conformations .

- Twinning : Detect via Rint > 0.3. Apply TWIN/BASF commands in SHELXL to refine twin fractions .

- High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts. Use synchrotron sources (λ = 0.7–1.0 Å) for small crystals .

Example : A methylthio-substituted thiophene showed pseudo-merohedral twinning (twin law -h, -k, l), resolved with HKLF5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.